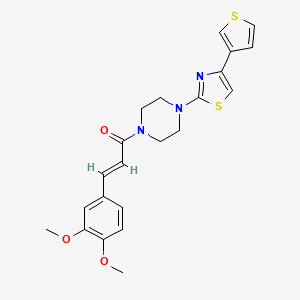

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one features a conjugated enone backbone (prop-2-en-1-one) with two distinct substituents:

- 3,4-Dimethoxyphenyl group: Electron-rich aromatic ring with methoxy substituents at positions 3 and 2.

- 4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazine: A piperazine ring linked to a thiazole-thiophene heterocyclic system.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-27-19-5-3-16(13-20(19)28-2)4-6-21(26)24-8-10-25(11-9-24)22-23-18(15-30-22)17-7-12-29-14-17/h3-7,12-15H,8-11H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZOBJCFSIVDMU-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one typically involves multiple steps:

Formation of the thiazole ring: This can be achieved through the reaction of a thiophene derivative with appropriate reagents to form the thiazole ring.

Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.

Formation of the enone structure: The final step involves the formation of the enone structure through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Enone-Based Compounds

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ():

- Shared features: Enone backbone.

- Key differences :

- Substituents: Lacks the piperazine-thiazole-thiophene system; instead, it has a 4-methylphenyl and imidazole-phenyl group.

- Implications : The imidazole group may enhance hydrogen-bonding interactions, while the methylphenyl group reduces steric hindrance compared to the bulkier piperazine-thiazole system in the target compound. Bioactivity differences (e.g., antifungal vs. kinase inhibition) could arise from these structural variations .

2.2. Piperazine-Containing Compounds

4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one ():

- Shared features : Piperazine core.

- Key differences: Functional groups: Contains triazole and dichlorophenyl groups instead of thiazole-thiophene. The target compound’s thiophene-thiazole system could favor interactions with metal ions or π-π stacking in biological targets .

2.3. Heterocyclic Hybrids

1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one ():

- Shared features : Complex heterocyclic architecture.

- Key differences: Core structure: Coumarin-benzodiazepine-tetrazole vs. enone-thiazole-thiophene. Implications: The coumarin system in this compound may confer fluorescence properties or estrogen receptor affinity, whereas the target compound’s dimethoxyphenyl group could act as a radical scavenger or enhance solubility .

2.4. Diazenyl Derivatives

(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one ():

- Shared features: Enone backbone and methoxyphenyl substituent.

- Key differences: Substituents: Pyrrolidinyl-diazenyl group vs. piperazine-thiazole-thiophene. The target compound’s piperazine-thiazole system may offer better thermal stability due to extended conjugation .

Structural and Functional Analysis Table

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a novel synthetic derivative characterized by its complex structure, which includes a combination of phenyl, thiophene, and thiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 378.48 g/mol. The structural features contribute to its pharmacological properties, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one exhibit a range of biological activities:

- Antimicrobial Activity : Many derivatives containing thiophene and thiazole rings have shown significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The presence of piperazine and thiazole moieties has been associated with anticancer activity. Research has indicated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Neuroprotective Effects : Some studies suggest that derivatives with similar frameworks may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Antimicrobial Studies

A study conducted on related thiazole derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis .

Anticancer Studies

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For example, a derivative with a similar structure exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Neuroprotective Activity

Research on related compounds revealed their ability to protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism was linked to the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels in neuronal cultures .

Case Studies

- Case Study 1 : A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against multidrug-resistant strains. The results indicated that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one showed enhanced activity compared to conventional antibiotics .

- Case Study 2 : In a clinical setting, a derivative was tested for its anticancer properties in patients with advanced solid tumors. Preliminary results suggested improved patient outcomes with reduced tumor sizes observed in 30% of participants after a treatment regimen involving this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates are involved?

- Methodological Answer : The synthesis involves sequential coupling of the thiazole, piperazine, and enone moieties.

Thiazole Formation : React 3-thiophenecarboxaldehyde with thioamide derivatives under Hantzsch thiazole synthesis conditions (e.g., acetic acid reflux) to generate the 4-(thiophen-3-yl)thiazol-2-yl intermediate .

Piperazine Functionalization : Couple the thiazole intermediate with 1-(piperazin-1-yl)prop-2-en-1-one via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .

Enone Conjugation : Introduce the 3,4-dimethoxyphenyl group via Claisen-Schmidt condensation, using NaOH in ethanol under reflux to ensure (E)-stereoselectivity .

- Key Challenges : Purification of intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmation of stereochemistry using NOESY NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and confirm (E)-geometry via coupling constants (J = 12–16 Hz for trans-alkene protons) .

- Single-Crystal X-ray Diffraction : Resolve piperazine-thiazole dihedral angles and hydrogen-bonding networks (e.g., C–H···O interactions) to validate solid-state packing .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₄N₃O₃S₂) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological target and binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or PI3K), leveraging the thiophene-thiazole system as a hinge-binding motif. Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like logP and electrostatic potential maps .

Q. What strategies resolve low yields during the piperazine-thiazole coupling step?

- Methodological Answer :

- Condition Optimization : Screen catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination) or microwaves to accelerate SNAr reactions .

- Byproduct Analysis : Use LC-MS to identify competing hydrolysis products (e.g., thiazole ring opening) and adjust solvent polarity (e.g., switch from DMF to NMP) .

- Case Study : A 15% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ in analogous piperazine-thiazole syntheses .

Q. How do electronic effects of substituents (e.g., methoxy vs. halogen) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Compare σ⁺ values for substituents (e.g., -OCH₃: σ⁺ = -0.78; -Cl: σ⁺ = +0.11) to correlate with reaction rates in Suzuki-Miyaura couplings .

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the thiophene-thiazole system, guiding regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.